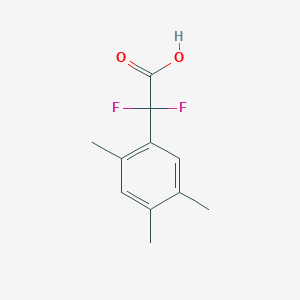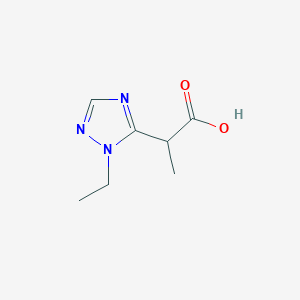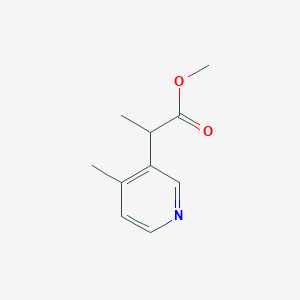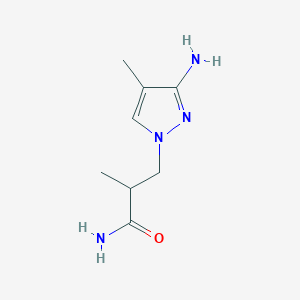![molecular formula C9H14N4 B13068574 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B13068574.png)
1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine is a compound that features a unique bicyclic structure fused with a triazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The bicyclo[2.2.1]heptane moiety provides rigidity and stability, while the triazole ring offers versatility in chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The bicyclo[2.2.1]heptane moiety can be introduced through various synthetic routes, including Diels-Alder reactions and subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and catalysts is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolium salts.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.
Major Products Formed:
Oxidation: Triazolium salts.
Reduction: Amine derivatives.
Substitution: Substituted triazoles with various functional groups.
科学的研究の応用
1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the bicyclo[2.2.1]heptane moiety provides steric hindrance, affecting the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
- 1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-one
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-
Comparison: 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds like 1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-one and bicyclo[2.2.1]heptan-2-ol derivatives lack the triazole ring, resulting in different chemical properties and applications.
This comprehensive overview highlights the significance of this compound in various scientific domains and its potential for future research and development.
特性
分子式 |
C9H14N4 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
1-(2-bicyclo[2.2.1]heptanyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H14N4/c10-9-11-5-13(12-9)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H2,10,12) |
InChIキー |
ATIYNPUIPATNOT-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2N3C=NC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068500.png)
![2-([(2-Bromocyclopentyl)oxy]methyl)oxolane](/img/structure/B13068507.png)

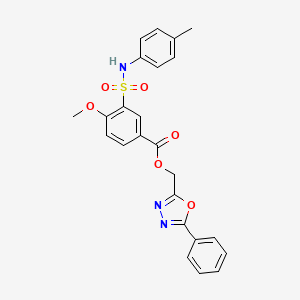
![4-Chloro-5,6-dimethyl-2-(propan-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13068529.png)
![9-[(2-Methylpropan-2-yl)oxycarbonyl]-9-azadispiro[2.2.56.23]tridecane-2-carboxylic acid](/img/structure/B13068534.png)

![[5-(5-Chlorothiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13068541.png)
![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl3-Ethyl5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13068542.png)

